

A Technical Guide to 2-Chloro-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-5-hydroxybenzaldehyde**

Cat. No.: **B104083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-hydroxybenzaldehyde**, a valuable aromatic aldehyde in organic synthesis. This document details its fundamental chemical properties, a validated experimental protocol for its synthesis, and its applications in the development of pharmacologically active compounds.

Core Chemical and Physical Data

2-Chloro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_7H_5ClO_2$.^[1] Its key quantitative properties are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	$C_7H_5ClO_2$	[1]
Molecular Weight	156.56 g/mol	[1]
Monoisotopic Mass	155.9978071 Da	[1]
CAS Number	7310-94-3	[1]

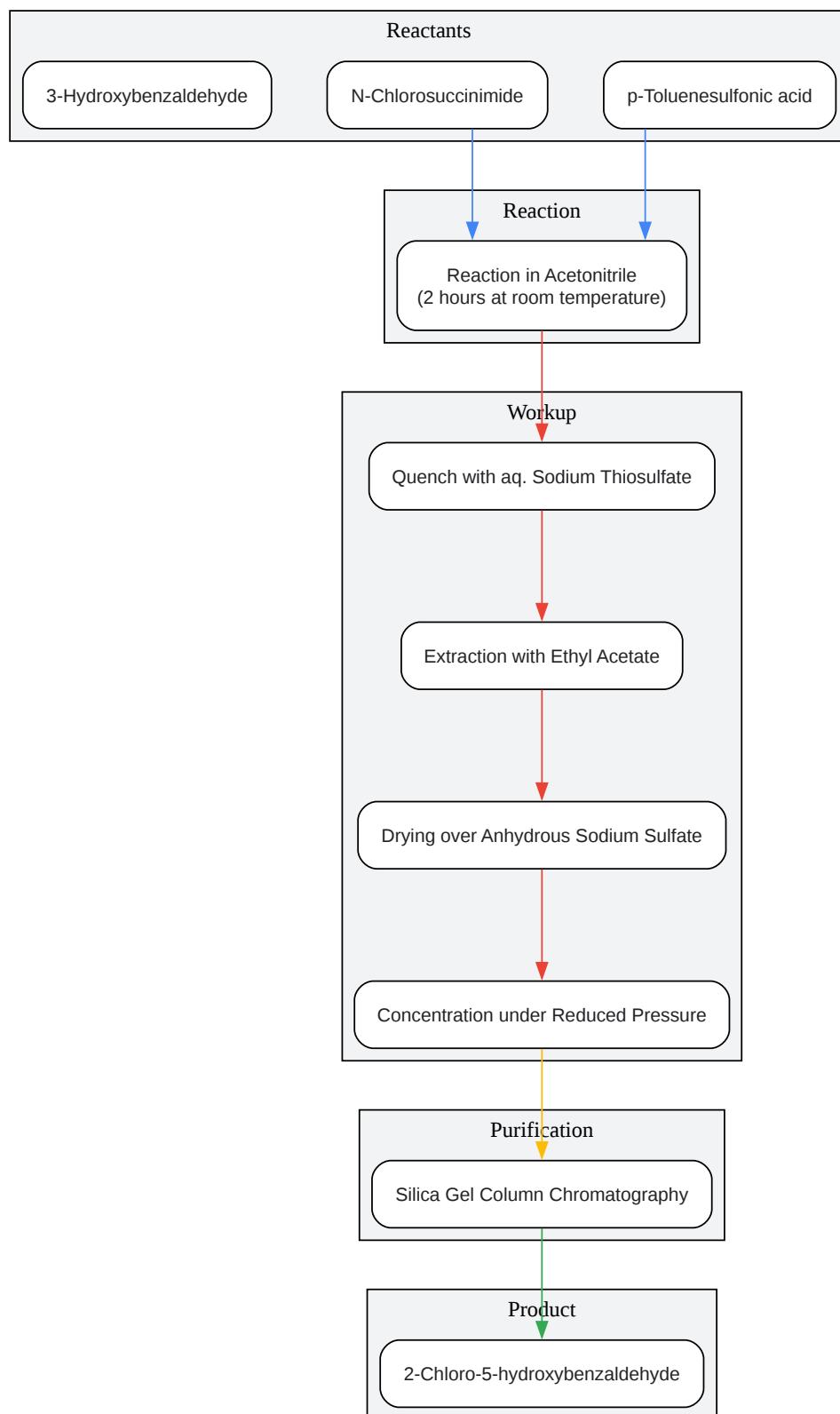
Synthesis of 2-Chloro-5-hydroxybenzaldehyde

A common and effective method for the synthesis of **2-Chloro-5-hydroxybenzaldehyde** involves the chlorination of 3-Hydroxybenzaldehyde using N-chlorosuccinimide (NCS) as the chlorinating agent and p-toluenesulfonic acid as a catalyst.^[2] This reaction yields a mixture of isomers, from which **2-Chloro-5-hydroxybenzaldehyde** can be isolated.

Experimental Protocol

Materials:

- 3-Hydroxybenzaldehyde
- Acetonitrile
- p-Toluenesulfonic acid
- N-chlorosuccinimide (NCS)
- Aqueous sodium thiosulfate
- Ethyl acetate
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate


Procedure:

- Dissolve 1 gram (10 mmol) of 3-Hydroxybenzaldehyde in 50 mL of acetonitrile in a suitable reaction vessel.
- Add p-toluenesulfonic acid to the solution in batches at room temperature.

- After stirring for 5 minutes, add 1.33 grams (10 mmol) of N-chlorosuccinimide (NCS).
- Continue to stir the reaction mixture at room temperature for 2 hours.
- Upon completion of the reaction, quench the reaction by adding aqueous sodium thiosulfate.
- Dilute the mixture with ethyl acetate and wash with a saturated saline solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 10:1 to 5:1) as the eluent to afford **2-chloro-5-hydroxybenzaldehyde**.^[2]

Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of **2-Chloro-5-hydroxybenzaldehyde** from 3-Hydroxybenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-5-hydroxybenzaldehyde**.

Applications in Drug Discovery and Development

2-Chloro-5-hydroxybenzaldehyde serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its utility is demonstrated in the preparation of halogenated analogues of L-meta-tyrosine, which have been investigated as biodegradable herbicides.^[2] Furthermore, this compound is a valuable reagent in the synthesis of p38 inhibitors, a class of molecules under investigation for the treatment of chronic obstructive pulmonary disease (COPD).^[2] The reactivity of its aldehyde and hydroxyl groups, combined with the electronic effects of the chloro substituent, makes it a versatile building block for combinatorial chemistry and the generation of novel molecular scaffolds for drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-5-HYDROXYBENZALDEHYDE CAS#: 7310-94-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Chloro-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104083#2-chloro-5-hydroxybenzaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com